molecular formula C9H12ClN3O2 B6221239 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2758000-25-6

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6221239
CAS No.: 2758000-25-6
M. Wt: 229.7
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Description

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that features a pyrimidine ring attached to a pyrrolidine ring, with a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
  • 1-(pyrimidin-5-yl)pyrrolidine-3-carboxylic acid hydrochloride

Comparison: 1-(pyrimidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.

Properties

CAS No.

2758000-25-6

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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